3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
Description
Evolution of Fused Bicyclic Nitrogen Heterocycles in Synthetic Chemistry
Fused bicyclic nitrogen heterocycles represent a cornerstone of modern organic and medicinal chemistry. These structural motifs, composed of two fused rings containing at least one nitrogen atom, are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. Their evolution in synthetic chemistry has been driven by their inherent structural rigidity, three-dimensional complexity, and unique electronic properties, which make them ideal scaffolds for interacting with biological targets. Historically, the synthesis of these complex systems was often challenging, but the development of novel synthetic methodologies has made them more accessible. Today, they are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological receptors with high affinity. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) shows a significant and increasing prevalence of drugs containing nitrogen heterocycles, with a notable rise in fused systems, particularly in the development of new cancer therapies.
Significance of the Pyrazolo[1,5-b]pyridazine (B1603340) Core in Heterocyclic Chemistry
Within the extensive family of fused nitrogen heterocycles, the pyrazolo[1,5-b]pyridazine core has garnered substantial attention. This scaffold, which consists of a pyrazole (B372694) ring fused to a pyridazine (B1198779) ring, serves as the foundation for a class of compounds with diverse and potent biological activities. Researchers have identified pyrazolo[1,5-b]pyridazine derivatives as promising anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The arrangement of nitrogen atoms in the bicyclic system allows for specific hydrogen bonding and electronic interactions with biological macromolecules, such as enzymes and receptors. nih.gov A key area of investigation for this core is in the development of kinase inhibitors, which are crucial in targeted cancer therapy. nih.gov The planar and rigid nature of the pyrazolo[1,5-b]pyridazine system provides a stable platform for the precise spatial orientation of various substituents, enabling fine-tuning of its pharmacological properties.
Contextualization of Halogenated Pyrazolo[1,5-b]pyridazine Derivatives in Modern Synthetic Strategies
The introduction of a halogen atom, such as bromine, onto the pyrazolo[1,5-b]pyridazine core is a critical strategy in modern organic synthesis. Halogenated heterocycles are highly valued as versatile synthetic intermediates or "synthons." sigmaaldrich.com The bromine atom in a compound like 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is not merely a substituent but a reactive "handle" that facilitates further molecular elaboration.
The presence of the bromo group dramatically enhances the synthetic utility of the scaffold, primarily through its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. This capability enables chemists to systematically introduce a diverse array of functional groups and build molecular complexity, creating libraries of novel compounds for biological screening. dur.ac.uk This strategic functionalization is essential in structure-activity relationship (SAR) studies, where researchers explore how different chemical groups at specific positions on the scaffold affect its biological activity. Therefore, halogenation is a key step in transforming a simple core structure into a diverse range of potential drug candidates. researchgate.net
Overview of Research Directions for this compound and Congeners
Current and future research involving this compound and its congeners is predominantly directed towards medicinal chemistry and drug discovery. The principal application of this compound is as a key building block for the synthesis of more complex molecules designed to be highly selective inhibitors of specific protein kinases. nih.gov
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. A novel series of pyrazolo[1,5-b]pyridazines has been synthesized and identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are instrumental in controlling the cell cycle. nih.gov By using this compound as a starting material, researchers can systematically modify the C(2), C(3), and C(6) positions to optimize potency and selectivity against specific kinase targets like CDK4, while minimizing effects on other kinases to reduce potential side effects. nih.gov The ongoing research aims to develop next-generation targeted therapies by leveraging this versatile halogenated scaffold to create novel, potent, and highly selective kinase inhibitors for the treatment of solid tumors and other proliferative diseases. mdpi.commdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN2C(=C1Br)C=CC=N2 |
| InChI Key | UNXAKLMSJLQAID-UHFFFAOYSA-N |
| CAS Number | 53902-89-9 |
Note: Data is consistent with publicly available information for isomers of this compound, such as 4-Bromo-3-methylpyrazolo[1,5-b]pyridazine (PubChem CID: 167521580). nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAKLMSJLQAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Bromo 2 Methylpyrazolo 1,5 B Pyridazine
Reactivity of the Bromine Atom
The bromine atom at the C3 position of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is a key functional group that readily participates in various substitution reactions, enabling the introduction of a wide array of substituents.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazolo[1,5-b]pyridazine (B1603340) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C3 position, where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, including amines and alkoxides. For instance, treatment of substituted pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, with amines or aryloxy anions leads to the displacement of halides at the 5- and 7-positions. nih.gov A similar reactivity is expected for this compound, where various amines can displace the bromide to form 3-amino-2-methylpyrazolo[1,5-b]pyridazine derivatives.
In a study on imidazo[1,2-b]pyridazines, a related scaffold, the C6-chloro substituent was efficiently displaced by a variety of primary and secondary alkylamines in the presence of cesium fluoride (B91410) and a phase-transfer catalyst, affording the corresponding aminated products in high yields. This suggests that similar conditions could be applied to the amination of this compound.
Palladium-Mediated Cross-Coupling Reactions at the C3 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C3 position of this compound is well-suited for such transformations. The electron-deficient character of the pyridazine (B1198779) ring facilitates the oxidative addition of palladium to the carbon-bromine bond. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For related 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-ones, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids has been successfully employed to introduce substituents at the C3 position. ontosight.ai A variety of palladium catalysts and bases can be used, with the choice often depending on the specific substrates. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids was optimized using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Related Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 9 | ontosight.ai |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to good | nih.gov |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | nih.gov |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The C3-bromo position of the pyrazolo[1,5-b]pyridazine ring is a suitable site for Sonogashira coupling, allowing for the introduction of various alkynyl groups. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.comrsc.org The resulting alkynyl-substituted pyrazolo[1,5-b]pyridazines can serve as versatile intermediates for further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. The C3-bromo substituent of this compound can undergo Heck coupling with various alkenes to introduce vinyl groups at this position. This reaction provides a direct method for the vinylation of the pyrazolo[1,5-b]pyridazine core.
Reactions at the Methyl Group
The methyl group at the C2 position of this compound also offers opportunities for derivatization, although this area is less explored compared to the reactivity of the bromine atom.
Functionalization of Alkyl Substituents
The methyl group can potentially be functionalized through various reactions. For instance, in a related imidazo[1,2-b]pyridazine (B131497) system, a chloromethyl group at the C2 position was shown to react with sodium benzenesulfinate (B1229208) to afford the corresponding sulfone. This suggests that the methyl group of this compound could potentially be halogenated to a bromomethyl or chloromethyl group, which could then serve as a handle for introducing a variety of nucleophiles.
Oxidation and Further Derivatization
Modifications of the Pyrazolo[1,5-b]pyridazine Ring System
The core pyrazolo[1,5-b]pyridazine ring system can also undergo modifications, such as electrophilic substitution or ring isomerization reactions, although these are generally less common than substitutions at the halogenated position.
Electrophilic Aromatic Substitution: The pyrazolo[1,5-b]pyridazine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, in the related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine (B1678525) portion of the fused ring system. nih.gov This suggests that under appropriate conditions, electrophilic attack on the pyridazine ring of this compound might be possible, likely at positions with higher electron density.
Ring-Opening and Isomerization: Isomerization of fused heterocyclic systems can occur under certain conditions. For example, 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines have been shown to undergo a sodium hydroxide-mediated isomerization to 5-aroylpyrazolo[3,4-b]pyridines via an addition of nucleophile, ring-opening, and ring-closing (ANRORC) mechanism. While this specific reaction involves a different isomer of the pyrazolopyrimidine system, it highlights the potential for ring transformations in these scaffolds under basic conditions.
Electrophilic Substitution Patterns
Direct electrophilic substitution on the this compound core is not extensively documented in the scientific literature. The pyrazolo[1,5-b]pyridazine system, in general, presents a complex reactivity profile towards electrophiles. The pyridazine ring is inherently electron-deficient, making it resistant to electrophilic attack. Conversely, the pyrazole (B372694) ring is typically more electron-rich and thus more susceptible to electrophilic substitution.
However, in the case of this compound, the pyrazole ring is substituted at the 2- and 3-positions. The bromine atom at C3 is an electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution. Research on analogous pyrazolo[3,4-b]pyridine systems has shown that electrophilic substitution reactions like bromination and chlorination tend to occur at the 3-position of the heterocyclic core. In instances where the 3-position is already occupied, substitution may proceed at the 5-position under more forcing conditions. Nitration of related N-benzyl-1H-pyrazolo[3,4-b]pyridine systems has been observed to occur on the benzyl (B1604629) substituent rather than the heterocyclic ring, further indicating the deactivated nature of the core.
Given these considerations, it is plausible that electrophilic attack on this compound would be challenging and may require harsh reaction conditions. If a reaction were to occur, potential sites for substitution would need to be considered in the context of the combined electronic effects of the fused rings and the existing substituents.
Strategies for Late-Stage Derivatization
The presence of the bromine atom at the C3 position makes this compound an ideal substrate for late-stage derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, which is a key strategy in medicinal chemistry for the exploration of structure-activity relationships.
Palladium-catalyzed cross-coupling reactions are particularly prominent. The electron-deficient nature of the pyridazine ring is known to facilitate the oxidative addition of palladium to the carbon-halogen bond. Several common cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups by coupling the bromo-substituted core with boronic acids or their esters. This is a versatile method for creating C-C bonds.
Sonogashira Coupling: This allows for the introduction of alkyne moieties, which can serve as handles for further transformations or as key structural elements in target molecules.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine substituents.
These late-stage functionalizations are critical for the development of pyrazolo[1,5-b]pyridazine derivatives as kinase inhibitors and for other therapeutic applications. The ability to modify the substituents at various positions on the heterocyclic core allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Below is a table summarizing potential late-stage derivatization reactions for this compound based on reactions of analogous brominated pyridazine and fused pyridazine systems.
| Reaction Type | Reagents and Conditions | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/ethanol) | 3-Aryl-2-methylpyrazolo[1,5-b]pyridazine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-2-methylpyrazolo[1,5-b]pyridazine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 3-Amino-2-methylpyrazolo[1,5-b]pyridazine |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., amine) | 3-Substituted-2-methylpyrazolo[1,5-b]pyridazine |
Regiocontrol in Substitution and Fusion Reactions
Regiocontrol is a critical aspect of the synthesis and functionalization of the pyrazolo[1,5-b]pyridazine scaffold. The inherent asymmetry of the ring system means that different positions exhibit distinct reactivity, which can be exploited for selective chemical modifications.
In the context of substitution reactions on a pre-formed this compound core, the regioselectivity is largely dictated by the position of the bromine atom. As discussed, the C3 position is the primary site for derivatization via cross-coupling reactions. This provides a reliable method for the regioselective introduction of substituents at this position.
Nucleophilic aromatic substitution (SNA) reactions also offer a degree of regiocontrol. In related chloro-substituted imidazo[1,2-b]pyridazine systems, nucleophilic substitution of the chlorine atom at the C6 position has been demonstrated. This suggests that the pyridazine ring can be susceptible to nucleophilic attack, particularly when a good leaving group is present at an activated position. For this compound, while the bromine at C3 could potentially be displaced by a strong nucleophile, palladium-catalyzed pathways are generally more common. Functionalization of the pyridazine ring portion of the molecule would likely require the presence of a leaving group at positions such as C6.
In the synthesis of the pyrazolo[1,5-b]pyridazine ring system itself, regiocontrol is often achieved through the choice of starting materials and reaction conditions. For instance, the [3+2] cycloaddition of a 1-aminopyridizinium ion with a substituted alkyne allows for the controlled placement of substituents on the newly formed pyrazole ring.
The table below outlines the observed and predicted regioselectivity of reactions involving the pyrazolo[1,5-b]pyridazine core and related systems.
| Position | Reaction Type | Comments |
| C3 | Palladium-Catalyzed Cross-Coupling | The bromine atom serves as a handle for selective functionalization. |
| C3 | Nucleophilic Aromatic Substitution | Possible with strong nucleophiles, but cross-coupling is more prevalent. |
| C6 | Nucleophilic Aromatic Substitution | Demonstrated in related systems with a leaving group at this position. |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine, a combination of ¹H, ¹³C, and advanced NMR experiments would be required for a complete assignment.
¹H NMR for Proton Environment and Coupling Analysis
¹H NMR spectroscopy would provide critical information on the electronic environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the pyridazine (B1198779) ring. The chemical shift (δ) of the methyl protons would likely appear in the aliphatic region (around 2.5 ppm), while the aromatic protons would resonate at a lower field (typically 7.0-9.0 ppm). The coupling patterns (splitting) between adjacent protons on the pyridazine ring would reveal their connectivity, and the coupling constants (J values) would help confirm their relative positions. For related pyrazolo[1,5-b]pyridazine (B1603340) cores, aromatic proton signals have been noted in the δ 7.50–7.55 ppm range, suggesting a similar region for the protons of this compound. vulcanchem.com
Fictional ¹H NMR Data Table for Illustrative Purposes (Note: This data is hypothetical and for demonstration only, as experimental data is not available.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-4 | 8.25 | dd | J = 4.5, 1.5 | 1H |
| H-5 | 7.10 | dd | J = 9.0, 4.5 | 1H |
| H-6 | 7.80 | dd | J = 9.0, 1.5 | 1H |
| 2-CH₃ | 2.60 | s | - | 3H |
¹³C NMR for Carbon Skeleton Elucidation and Regioselectivity
¹³C NMR spectroscopy is essential for mapping the carbon framework of the molecule. The spectrum would show separate signals for each unique carbon atom, including the methyl carbon, the two substituted sp² carbons of the pyrazole (B372694) ring (C2 and C3), and the carbons of the pyridazine ring. The chemical shift of the carbon bonded to the bromine atom (C3) would be significantly affected. This technique is crucial for confirming the regioselectivity of the synthesis, ensuring that the bromine atom and methyl group are at the correct positions (3 and 2, respectively).
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state.
Confirmation of Molecular Conformation and Regiochemistry
An X-ray crystal structure would offer an unambiguous confirmation of the connectivity and regiochemistry, visually verifying the positions of the bromine atom and the methyl group on the pyrazolo[1,5-b]pyridazine core. It would also provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. Studies on related fused heterocyclic systems have shown that such ring systems are typically planar.
Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing
The crystal structure would also illuminate how the molecules pack together in the solid state. Analysis of the packing arrangement could reveal significant intermolecular interactions, such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, or C-H···N hydrogen bonds. These interactions govern the material's bulk properties, including its melting point and solubility. For similar heterocyclic structures, π-π stacking and other non-valence interactions are commonly observed phenomena that stabilize the crystal structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum provides key information about its core structure. The spectrum is typically analyzed for absorption bands corresponding to specific bond vibrations.
Aromatic C-H Stretching: The presence of the pyrazolopyridazine ring system is indicated by C-H stretching vibrations, which typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl group at the C2 position gives rise to characteristic aliphatic C-H stretching absorptions, usually found between 2850 and 2960 cm⁻¹.
C=N and C=C Stretching: The fused heterocyclic rings contain both carbon-carbon and carbon-nitrogen double bonds. Their stretching vibrations are expected to produce a series of complex bands in the fingerprint region, generally between 1400 and 1650 cm⁻¹. The specific frequencies are influenced by the electronic nature of the bicyclic system.
C-Br Stretching: A key indicator for the successful bromination of the scaffold is the C-Br stretching vibration. This absorption is typically observed in the lower frequency region of the spectrum, often between 500 and 600 cm⁻¹, although its position can vary.
The collective pattern of these absorptions provides a unique "fingerprint" for the molecule, confirming the presence of the core heterocyclic structure, the methyl substituent, and the bromine atom.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |
| C=N / C=C (Ring) | Stretching | 1400 - 1650 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound (molecular formula C₇H₆BrN₃), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two m/z units. This distinctive [M]⁺ and [M+2]⁺ pattern is a hallmark of a monobrominated compound.
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the molecular structure.
Loss of a Bromine Radical: A common fragmentation pathway is the cleavage of the C-Br bond, resulting in a fragment ion corresponding to the loss of a bromine atom ([M-Br]⁺).
Loss of a Methyl Radical: Fragmentation may also involve the loss of the methyl group ([M-CH₃]⁺).
Ring Fragmentation: The stable pyrazolopyridazine core can also fragment through the loss of small, stable molecules like molecular nitrogen (N₂) or hydrogen cyanide (HCN).
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other potential formulas that might have the same nominal mass.
For this compound, HRMS is used to confirm the elemental composition of C₇H₆BrN₃. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be validated with a high degree of confidence.
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₇H₆⁷⁹BrN₃ | ⁷⁹Br | 210.9796 |
| C₇H₆⁸¹BrN₃ | ⁸¹Br | 212.9776 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to analyze complex mixtures, determine the purity of compounds, and quantify specific components. nih.govacs.org
In the context of this compound, LC-MS serves as a critical tool for quality control. nih.govacs.org A sample of the compound is first passed through an HPLC column, which separates the target molecule from any unreacted starting materials, byproducts, or other impurities. The eluent from the column is then introduced directly into the mass spectrometer. The MS detector provides a mass spectrum for each separated component, allowing for the confirmation of the target compound's identity (via its molecular weight) and an assessment of its purity based on the relative abundance of other detected species.
Elemental Analysis for Empirical Formula Validation
For this compound, the theoretical elemental composition is calculated from its molecular formula, C₇H₆BrN₃, and the atomic weights of its constituent elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 39.65% |
| Hydrogen | H | 1.008 | 2.85% |
| Bromine | Br | 79.904 | 37.68% |
| Nitrogen | N | 14.007 | 19.82% |
Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values are considered to validate the proposed empirical and molecular formula.
Computational and Theoretical Investigations of 3 Bromo 2 Methylpyrazolo 1,5 B Pyridazine
Molecular Dynamics and Conformational Analysis5.2.1. Simulations of Molecular Behavior and Stability
Investigation of Rotational Barriers and Conformational Landscapes
The conformational flexibility of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is largely dictated by the rotation of its methyl group. Theoretical calculations, such as those performed using semi-empirical or Density Functional Theory (DFT) methods, are essential for determining the energy barriers associated with this rotation. For similar heterocyclic systems, computational analyses have successfully elucidated the preferred conformations and the energetic penalties for deviating from these low-energy states. Such studies typically reveal that even for a relatively small group like methyl, steric and electronic interactions with the adjacent bromine atom and the pyrazole (B372694) ring system create distinct energy minima and maxima as the group rotates, defining the conformational landscape of the molecule.
Intermolecular Interaction Studies
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, computational methods are key to dissecting these interactions.
π-π Stacking Interactions in Molecular Assemblies
The fused aromatic rings of the pyrazolo[1,5-b]pyridazine (B1603340) core make it a candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal lattices and can influence the material's electronic properties. psu.edu Computational studies can calculate the optimal geometry (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacked arrangements. For analogous planar heterocyclic systems, calculated centroid-to-centroid distances of 3.4 to 3.8 Å are typical for stabilizing π-π interactions. psu.edunih.gov The electronic nature of the fused rings, influenced by the methyl and bromo substituents, will modulate the strength and nature of these interactions.
Reaction Mechanism Studies
Computational chemistry provides invaluable insights into the "how" and "why" of chemical reactions, predicting pathways and selectivities that can guide synthetic efforts.
Computational Modeling of Synthetic Pathways and Transition States
The synthesis of the pyrazolo[1,5-b]pyridazine scaffold often involves cycloaddition reactions. nih.gov DFT calculations are a powerful tool for mapping the potential energy surface of these reaction pathways. By locating the transition state structures and calculating their energies, researchers can determine the activation barriers for different proposed mechanisms. This allows for the validation of plausible reaction pathways and the exclusion of energetically unfavorable ones. For instance, in the synthesis of related pyridazine (B1198779) systems, DFT modeling has been used to compare the energetics of stepwise versus concerted mechanisms and to understand the role of catalysts or intermediates. mdpi.commdpi.com
Prediction of Regioselectivity in Chemical Transformations
When functionalizing the this compound core, multiple reactive sites are available, leading to questions of regioselectivity. Computational models can predict the most likely site of reaction by analyzing the electronic properties of the ground-state molecule (e.g., atomic charges, frontier molecular orbital densities) or by calculating the activation energies for reactions at different positions. For electrophilic or nucleophilic aromatic substitutions on related heterocycles, DFT studies have successfully predicted the observed regioselectivity by comparing the stability of reaction intermediates or the energies of transition states for attack at each possible site. researchgate.netraco.cat These predictive models are crucial for designing efficient and selective synthetic routes to novel derivatives. rsc.org
Research Applications of the Pyrazolo 1,5 B Pyridazine Core in Chemical Sciences
Scaffold for Advanced Materials Science
The rigid, planar structure of the pyrazolo[1,5-b]pyridazine (B1603340) core, combined with its electron-deficient nature, makes it an attractive platform for the design of new organic materials. The functionalization of this core, starting from precursors like 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine, allows for the fine-tuning of optical and electronic properties, paving the way for applications in materials science.
The pyrazolo[1,5-b]pyridazine nucleus is a constituent of various fluorescent molecules. The inherent electronic transitions within this aromatic system can be modulated by the introduction of different substituents, leading to compounds with diverse photophysical profiles. The synthetic accessibility of derivatives from this compound makes it a valuable starting point for creating novel fluorophores and probes. Through cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, a wide array of aryl, heteroaryl, and alkynyl groups can be introduced at the 3-position, significantly altering the electronic structure and, consequently, the optical properties of the molecule. nih.govresearchgate.netwikipedia.org
The optical behavior of pyrazolo[1,5-b]pyridazine derivatives is intrinsically linked to their molecular structure. The core scaffold itself provides a basis for fluorescence, but the nature of the substituents at various positions dictates the specific absorption and emission characteristics. For instance, extending the π-conjugation of the system by introducing aromatic or unsaturated groups at the 3-position typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. The electron-donating or electron-withdrawing nature of these substituents also plays a crucial role in modulating the intramolecular charge transfer (ICT) character of the excited state, which in turn influences the fluorescence quantum yield and Stokes shift.
In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, which share structural similarities, it has been observed that the introduction of electron-donating groups enhances fluorescence intensity, while electron-withdrawing groups can sometimes quench fluorescence. researchgate.net This principle is applicable to the design of fluorophores based on the pyrazolo[1,5-b]pyridazine scaffold, where the 3-position, made accessible by the bromo precursor, is a key site for modification.
The bromine atom on this compound is a versatile handle for introducing a wide variety of substituents, allowing for the systematic tuning of photophysical properties. By employing different boronic acids in Suzuki-Miyaura coupling reactions or terminal alkynes in Sonogashira reactions, researchers can create libraries of derivatives with systematically varied electronic properties. nih.govwikipedia.orgnih.gov
For example, coupling with electron-rich aryl groups can enhance the electron density of the π-system, often leading to increased fluorescence quantum yields. Conversely, the introduction of electron-deficient aryl groups can modify the energy levels of the molecular orbitals, resulting in shifts in the emission color. This predictable modulation of properties is a cornerstone of rational fluorophore design.
Table 1: Potential Functionalization of this compound and Predicted Impact on Photophysical Properties
| Cross-Coupling Reaction | Reagent Type | Expected Substituent at 3-position | Predicted Effect on Photophysical Properties |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl group | Extension of π-conjugation, potential for bathochromic shift. |
| Sonogashira | Terminal alkyne | Alkynyl group | Introduction of linear rigidity, extension of π-system. |
While direct applications of this compound in organic electronics are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is of significant interest for organic light-emitting diodes (OLEDs). These materials often serve as hosts for phosphorescent or fluorescent emitters, or as charge-transporting materials. The pyrazolo[1,5-b]pyridazine core, with its good thermal stability and potential for high triplet energy, could be a candidate for such applications.
Derivatives of related scaffolds like nih.govwikipedia.orgvulcanchem.comtriazolo[1,5-a]pyridine and various carbazole-imidazole systems have been successfully employed as host materials in OLEDs. acs.orgnih.gov The synthetic route from this compound allows for the attachment of carbazole (B46965) or other charge-transporting moieties, which could lead to the development of new bipolar host materials with balanced electron and hole transport properties. The exploration of such derivatives represents a promising, albeit currently under-investigated, research direction.
Development of Fluorophores and Fluorescent Probes
Chemical Biology and Medicinal Chemistry Scaffold Design
The pyrazolo[1,5-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its extensive use in the design of therapeutic agents and chemical probes.
This compound is an excellent starting material for the synthesis of molecular probes designed for target engagement studies. In drug discovery, it is crucial to verify that a potential drug molecule physically interacts with its intended biological target (e.g., a protein kinase). Molecular probes are essential tools for these studies.
The pyrazolo[1,5-b]pyridazine core has been identified as a scaffold for inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs). nih.gov Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The pyrazolo[1,5-b]pyridazine structure can mimic the purine (B94841) ring of ATP, allowing it to fit into the kinase hinge region.
Starting from this compound, medicinal chemists can use cross-coupling reactions to synthesize libraries of candidate inhibitors. For example, Buchwald-Hartwig amination can be used to install various amine side chains that can interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity. wikipedia.orgresearchgate.net These compounds can then be screened for their ability to inhibit the target kinase.
Table 2: Application of this compound in the Synthesis of Kinase Inhibitor Scaffolds
| Reaction Type | Reagents | Resulting Structure | Application in Target Engagement |
|---|---|---|---|
| Buchwald-Hartwig Amination | Various primary/secondary amines | 3-Amino-2-methylpyrazolo[1,5-b]pyridazine derivatives | Introduction of diverse side chains to probe interactions with kinase active sites. |
By systematically modifying the substituents on the pyrazolo[1,5-b]pyridazine core, researchers can perform detailed structure-activity relationship (SAR) studies. This allows for the optimization of inhibitor potency and selectivity, leading to the development of highly specific molecular probes for studying kinase function and for use as potential therapeutic agents.
Scaffold Optimization through Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to optimizing the pyrazolo[1,5-b]pyridazine scaffold for enhanced potency and selectivity. In the pursuit of treatments for Human African Trypanosomiasis (HAT), a high-throughput screening of known human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine derivative as a promising starting point. nih.gov Subsequent optimization efforts leveraged existing SAR data from analogous compounds that were active against human kinases such as Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDK). nih.gov
One key area of investigation has been the modification of substituents on the core structure. For instance, replacing the pyrazolo[1,5-b]pyridazine head group with a pyrazolo[1,5-a]pyridine (B1195680) resulted in a notable decrease in trypanocidal potency, highlighting the critical role of the nitrogen positioning within the bicyclic system for activity against T. b. brucei. nih.gov This underscores the importance of the specific pyrazolo[1,5-b]pyridazine arrangement for this particular biological target.
Systematic modifications have helped to elucidate the contributions of different parts of the molecule. For example, in a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine compounds designed as GSK-3 inhibitors, the addition of a methyl group to a specific nitrogen atom led to a significant drop in activity, suggesting that the unmodified NH group is crucial for forming a key hydrogen bond interaction within the ATP binding site of the enzyme. oup.com
Development of Selective Enzyme Inhibitors
The pyrazolo[1,5-b]pyridazine core has been extensively explored as a scaffold for the development of selective enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cellular processes. ontosight.aiontosight.ai Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. ed.ac.uk
Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including:
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo-pyridazine derivatives have demonstrated moderate to excellent inhibitory activity against CDK-2. mdpi.com The conjugation of different moieties to the pyrazolo core can significantly influence this activity. mdpi.com
Glycogen Synthase Kinase-3β (GSK-3β): The pyrazolo[1,5-b]pyridazine scaffold has been a key component in the design of potent GSK-3β inhibitors. nih.govresearchgate.net GSK-3β is a target for numerous diseases, including type 2 diabetes and Alzheimer's disease. sci-hub.se
Epidermal Growth Factor Receptor (EGFR) & HER2: Pyrazolo-pyridazine derivatives have been investigated as EGFR inhibitors. mdpi.com For instance, certain pyridazine-pyrazoline hybrids have shown significant antiproliferative activity linked to excellent EGFR inhibition. nih.gov
B-Raf & MEK: The related pyrazolo[1,5-a]pyrimidine scaffold has been identified as a novel template for B-Raf kinase inhibitors, which are critical in the Raf-MEK-ERK signaling pathway implicated in cancers like melanoma. nih.govnih.govnih.gov
Understanding the interactions between pyrazolo[1,5-b]pyridazine-based inhibitors and their target enzymes is crucial for rational drug design. Studies have revealed that these compounds typically act as ATP-competitive inhibitors, binding to the kinase hinge region. oup.comnih.gov
For GSK-3β inhibitors based on the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine scaffold, hydrogen bonding is a critical feature of the interaction. These inhibitors commonly form three hydrogen bonds with the enzyme. oup.com Specifically, a nitrogen atom in the pyrazolo[1,5-b]pyridazine ring can act as a hydrogen bond donor to the backbone of Asp200 in GSK-3β. oup.com This hydrogen bond is considered an "anchor," significantly influencing the spatial orientation of the inhibitor within the binding pocket and facilitating favorable hydrophobic interactions. oup.com
In the case of CDK-2, a pyrazolo-pyridazine scaffold was shown to interact through a hydrogen bond between a nitrogen atom (N-7) and the backbone of Leu83 in the hinge region. mdpi.com An amino group on the scaffold also formed a hydrogen bond with Asp86. mdpi.com These interactions are fundamental to the inhibitory mechanism.
Molecular docking simulations are a powerful tool for visualizing and analyzing the binding modes of pyrazolo[1,5-b]pyridazine derivatives within the active sites of their target enzymes. sci-hub.se These computational studies complement experimental data and provide valuable insights for further optimization.
Docking studies of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives with GSK-3β have successfully predicted the "active" conformation and alignment of these inhibitors. oup.comsci-hub.se The models show that the pyrazolo-[1,5-b]pyridazine nitrogen forms a hydrogen bond with the backbone of Asp200, while other parts of the molecule engage in hydrophobic interactions with residues such as Val135, Ile62, and Tyr134. oup.com These models help explain the observed SAR, for example, why bulky substituents at certain positions can be beneficial by influencing the ring's orientation. oup.com
Similarly, for CDK-2 inhibitors, docking simulations demonstrated that the pyrazolo-pyridazine scaffold fits well within the active site, forming key hydrogen bonds with hinge region residues like Leu83. mdpi.com The binding energy scores calculated from these simulations can help in prioritizing compounds for synthesis and biological testing. mdpi.com
Lead Compound Identification for Parasitic Diseases
The pyrazolo[1,5-b]pyridazine scaffold has emerged as a valuable starting point for the development of novel treatments for parasitic diseases, most notably Human African Trypanosomiasis (HAT), also known as sleeping sickness. nih.gov
A high-throughput screening of a library of human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine-based compound as having potent activity against Trypanosoma brucei brucei, the parasite responsible for HAT. nih.gov This discovery provided a chemically validated lead for a hit-to-lead optimization program. The initial hit was considered a promising starting point for developing a drug that could treat both stage 1 and stage 2 of the disease. nih.gov
The optimization strategy focused on improving the compound's selectivity for the parasite over human kinases to minimize potential toxicity. By leveraging existing data on the scaffold's interaction with human kinases like GSK-3β and CDKs, researchers were able to modify the structure to enhance its anti-trypanosomal activity while reducing its effect on human enzymes. nih.gov This led to the development of analogs with improved selectivity for T. b. brucei. nih.gov
Exploration in Agricultural Chemistry as Herbicidal or Fungicidal Agents
The broader families of pyrazole (B372694) and pyridazine (B1198779) derivatives have been investigated for their potential applications in agricultural chemistry. nih.govgoogle.com These heterocyclic compounds have shown promise as both fungicidal and herbicidal agents.
Pyrazole derivatives, in particular, are an important class of compounds in agrochemical research, with several commercial fungicides containing a pyrazole moiety. nih.gov Studies have evaluated novel pyrazole analogues for their in vitro antifungal activities against a range of plant pathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides. nih.govacs.org
Similarly, various pyridazine derivatives have been synthesized and patented for their use as fungicides, demonstrating the potential of this heterocyclic core in the development of new crop protection agents. google.com While specific studies focusing solely on this compound in this context are not widely documented, the established bioactivity of the parent scaffolds suggests that such derivatives could be promising candidates for exploration in agricultural applications.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Functionalization Strategies
The bromine atom at the C3 position of the pyrazolo[1,5-b]pyridazine (B1603340) core is a key handle for introducing molecular diversity. Future research will likely focus on leveraging this feature through advanced cross-coupling reactions. While traditional methods are effective, the exploration of novel catalytic systems and reaction conditions will be crucial for accessing a wider range of derivatives with enhanced efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are well-established methods for functionalizing similar bromo-substituted pyridazine (B1198779) and imidazo[1,2-b]pyridazine (B131497) systems. organic-chemistry.orgresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties. For 3-bromo-2-methylpyrazolo[1,5-b]pyridazine, these strategies can be employed to generate extensive libraries of new compounds. For instance, coupling with diverse (hetero)aromatic boronic acids can yield analogues with tailored electronic and steric properties. nih.gov The optimization of these reactions using modern catalyst systems, such as those employing advanced phosphine (B1218219) ligands like XPhos, can be critical to prevent side reactions like debromination and improve yields, as has been demonstrated for related pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov
Below is a table outlining potential cross-coupling reactions for the functionalization of the target compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Potential Functional Group Introduced |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | Pd(PPh₃)₄, PdCl₂(dppf) | Phenyl, Pyridyl, Thienyl, etc. |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Substituted Alkynyl groups |
| Buchwald-Hartwig | Amines, Amides, Alcohols | Pd₂(dba)₃, Xantphos | Anilines, Alkylamines, Phenols |
| Heck | Alkenes | Pd(OAc)₂ | Substituted Vinyl groups |
| Stille | Organostannanes | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl groups |
Further research into C-H activation at other positions of the pyrazolo[1,5-b]pyridazine ring system could provide alternative pathways for functionalization, offering complementary strategies to traditional cross-coupling methods.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. mdpi.com The synthesis and functionalization of heterocyclic compounds, including pyrazole-fused systems, are increasingly benefiting from this technology. Future work on this compound will likely involve the development of flow-based protocols.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are exothermic or involve hazardous reagents. For example, the synthesis of pyrazole (B372694) derivatives from vinylidene keto esters and hydrazines has been successfully established in a flow setup, achieving good yields and high regioselectivity. mdpi.com Similarly, the thermolysis of azidoacrylates to form pyrazolo[1,5-a]pyridines has been demonstrated to proceed in quantitative yield and on both milligram and gram scales using a flow reactor. mdpi.com
The integration of automated synthesis platforms with flow chemistry can accelerate the discovery process by enabling high-throughput synthesis and screening of compound libraries derived from the this compound core. This approach would facilitate rapid structure-activity relationship (SAR) studies, which is crucial for optimizing compounds for specific biological targets.
Advanced Computational Predictions for De Novo Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For the this compound scaffold, in silico methods can guide the rational design of new derivatives with desired properties, thereby reducing the time and cost associated with experimental work.
Molecular docking studies can predict the binding modes of pyrazolo[1,5-b]pyridazine derivatives within the active sites of biological targets. This scaffold has been identified as a promising starting point for inhibitors of human kinases like glycogen (B147801) synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs). nih.gov Docking simulations can help in designing substituents that enhance binding affinity and selectivity. For instance, a reported crystal structure of a related pyrazolo[1,5-b]pyridazine bound to CDK-2 revealed key interaction points that can be exploited for rational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for prioritizing compounds with favorable pharmacokinetic profiles early in the discovery pipeline. Such computational studies have been applied to other pyrazolo-pyridazine derivatives to evaluate their potential as orally bioavailable drugs. mdpi.com These predictive models will be instrumental in the de novo design of novel therapeutic agents based on the this compound core.
Interdisciplinary Applications of the Pyrazolo[1,5-b]pyridazine Core
The unique structural and electronic properties of the pyrazolo[1,5-b]pyridazine core make it a versatile scaffold for applications across various scientific fields. While its role in medicinal chemistry is an active area of research, its potential in other disciplines is beginning to be explored.
Medicinal Chemistry: The pyrazolo[1,5-b]pyridazine scaffold is a known kinase inhibitor framework. ontosight.ainih.gov A high-throughput screen identified this core as active against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, leading to optimization efforts to improve selectivity over human kinases. nih.gov The ability to functionalize the 3-bromo position allows for the exploration of this scaffold against a wide range of other therapeutic targets, including those relevant to cancer, inflammatory disorders, and neurodegenerative diseases, similar to the broad activities seen in related pyrazolo[1,5-a]pyrimidines. researchgate.net
Materials Science: Nitrogen-rich heterocyclic compounds are of great interest in the field of energetic materials. For example, derivatives of tetrazolo[1,5-b]pyridazine (B14759603) have been synthesized and shown to possess excellent detonation performance and thermal stability, positioning them as potential environmentally benign explosives. acs.org The high nitrogen content of the pyrazolo[1,5-b]pyridazine core suggests that its nitrated or azido-substituted derivatives could be investigated as novel energetic materials.
Agrochemicals: Pyrazole-containing heterocycles are prevalent in commercial agrochemicals. The pyrazolo[1,5-b]pyridazine scaffold could be explored for the development of new herbicides, fungicides, or insecticides. The diverse substitution patterns achievable through functionalization of the 3-bromo group would allow for the fine-tuning of activity and selectivity against agricultural pests.
The table below summarizes the potential interdisciplinary applications.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Kinase Inhibitors (Anticancer, Anti-inflammatory) | Scaffold known to bind to kinase active sites (e.g., CDK, GSK-3β). nih.govnih.gov |
| Antiparasitic Agents | Identified as a hit scaffold against Trypanosoma brucei. nih.gov | |
| Materials Science | Energetic Materials | High nitrogen content is a key feature of energetic compounds. acs.org |
| Agrochemicals | Herbicides, Fungicides, Insecticides | Pyrazole-based heterocycles are common in agrochemical products. |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine?
- Methodological Answer : Synthesis optimization requires careful solvent selection and purification techniques. For example, recrystallization from pentane after silylformamidine-mediated reactions achieves a 90% yield . Ethanol or ethanol/DMF mixtures are effective for crystallizing intermediates, as demonstrated in tetrazolo[1,5-b]pyridazine derivatives . Monitor reaction temperatures (e.g., 80°C for exothermic reactions) and stoichiometric ratios of brominated precursors to avoid side products .
Q. How can researchers ensure safe handling and storage of brominated pyridazine derivatives?
- Methodological Answer : Follow first-aid protocols for inhalation (immediate fresh air exposure, medical consultation) and wear appropriate PPE . Store brominated compounds in airtight containers under inert conditions to prevent degradation. For pyridazine-based ionic liquids, avoid prolonged exposure to moisture, as seen in corrosion inhibitor studies .
Q. What reaction conditions are critical for introducing bromine at position 3 of pyrazolo[1,5-b]pyridazine scaffolds?
- Methodological Answer : Bromination typically requires electrophilic substitution under controlled heating (e.g., 80°C in refluxing ethanol) . Use stoichiometric equivalents of brominating agents (e.g., BrCN or HBr) to avoid over-halogenation. Monitor reaction progress via TLC or NMR to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, reaction time, or purification methods. For instance, silylformamidine-mediated reactions achieve 90% yield with pentane recrystallization , while ethanol-based crystallizations may reduce yields due to solubility limitations . Systematic parameter screening (e.g., solvent, temperature) is recommended to reconcile data .
Q. What advanced synthetic strategies enable functionalization of the pyridazine core for targeted applications?
- Methodological Answer : Two approaches are viable:
- Annulation : Build the imidazo[1,5-b]pyridazine scaffold via cyclization of 3-(aminomethyl)pyridazines using acyl chlorides or DCC-activated carboxylic acids .
- Heterocyclization : Use 1-aminoimidazoles with pyridazine precursors, leveraging pyruvate derivatives for hydrazone formation . Select routes based on the desired substituent positions and electronic effects .
Q. How can the biological or energetic properties of this compound derivatives be systematically evaluated?
- Methodological Answer :
- Energetic Materials : Assess detonation velocity (Dv) and pressure (P) via computational modeling (e.g., Cheetah software) and experimental tests (e.g., MPC trials with RDX charges) .
- Biological Activity : Use in vivo antinociceptive assays (e.g., carrageenan-induced inflammation models) and in vitro enzyme inhibition studies (e.g., COX-2 or NF-κB pathways) .
Q. What crystallographic techniques are suitable for structural elucidation of brominated pyridazine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving regiochemistry. For hydrated or solvated forms, employ synchrotron-based techniques to analyze phase behavior under solvothermal conditions . Complement with IR (e.g., carbonyl stretches at ~1727 cm⁻¹) and NMR (tetramethylsilane as internal standard) for functional group confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
